molecular formula C17H10ClFN2O2 B14975905 7-Chloro-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidin-4-one

7-Chloro-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidin-4-one

Cat. No.: B14975905
M. Wt: 328.7 g/mol
InChI Key: XOTDAWTZFDZHLR-UHFFFAOYSA-N
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Description

7-Chloro-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a chromeno-pyrimidine core with chloro and fluoro substituents, which may contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-fluorobenzaldehyde with 4-chloro-3-nitrobenzaldehyde in the presence of a base can yield the desired chromeno-pyrimidine framework .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Mechanism of Action

The mechanism by which 7-Chloro-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidin-4-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets and influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Shares a similar core structure but lacks the chloro and fluoro substituents.

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activity.

    4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular properties.

Uniqueness

7-Chloro-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidin-4-one stands out due to its unique combination of chloro and fluoro substituents, which may enhance its biological activity and specificity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C17H10ClFN2O2

Molecular Weight

328.7 g/mol

IUPAC Name

7-chloro-2-(2-fluorophenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H10ClFN2O2/c18-10-5-6-14-9(7-10)8-12-16(22)20-15(21-17(12)23-14)11-3-1-2-4-13(11)19/h1-7H,8H2,(H,20,21,22)

InChI Key

XOTDAWTZFDZHLR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OC3=C1C(=O)NC(=N3)C4=CC=CC=C4F

Origin of Product

United States

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